molecular formula C11H23NO B13483254 1-(1-(Aminomethyl)-3-methylcyclopentyl)butan-1-ol

1-(1-(Aminomethyl)-3-methylcyclopentyl)butan-1-ol

Cat. No.: B13483254
M. Wt: 185.31 g/mol
InChI Key: ILIYBXMSUVSSNQ-UHFFFAOYSA-N
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Description

1-(1-(Aminomethyl)-3-methylcyclopentyl)butan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclopentyl ring substituted with an aminomethyl group and a butan-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Aminomethyl)-3-methylcyclopentyl)butan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylcyclopentanone with an appropriate aminomethylating agent, followed by reduction to introduce the aminomethyl group. The resulting intermediate can then be subjected to a Grignard reaction with butylmagnesium bromide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Aminomethyl)-3-methylcyclopentyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

1-(1-(Aminomethyl)-3-methylcyclopentyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-(Aminomethyl)-3-methylcyclopentyl)butan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(Aminomethyl)cyclopentanol: Similar structure but lacks the butan-1-ol chain.

    3-Methylcyclopentanol: Similar cyclopentyl ring but lacks the aminomethyl group.

    Butan-1-ol: Similar hydroxyl group but lacks the cyclopentyl ring and aminomethyl group.

Uniqueness

1-(1-(Aminomethyl)-3-methylcyclopentyl)butan-1-ol is unique due to its combination of a cyclopentyl ring, aminomethyl group, and butan-1-ol chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-[1-(aminomethyl)-3-methylcyclopentyl]butan-1-ol

InChI

InChI=1S/C11H23NO/c1-3-4-10(13)11(8-12)6-5-9(2)7-11/h9-10,13H,3-8,12H2,1-2H3

InChI Key

ILIYBXMSUVSSNQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1(CCC(C1)C)CN)O

Origin of Product

United States

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